N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-10-15(18-2)7-8-16(13)19-3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTBZIXJNRUUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229053 | |
| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355395-77-6 | |
| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355395-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline is C₁₈H₂₃N₂O₂, with a molecular weight of approximately 376.448 g/mol. The compound features a dimethoxyphenyl group attached to a methylated aniline structure, which contributes to its biological activity. Key properties include:
- Boiling Point: 393.1 °C
- Flash Point: 205.7 °C
- LogP (octanol-water partition coefficient): 4.54, indicating good lipophilicity which may enhance its bioavailability in biological systems .
Antidepressant Activity
Research indicates that compounds structurally similar to this compound exhibit potential antidepressant effects. For instance, studies have shown that modifications in the phenyl ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .
Anticancer Properties
This compound has been explored for its anticancer potential. Compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with this compound. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory responses .
Case Study: Antidepressant Activity
In a study examining various derivatives of phenethylamines, compounds similar to this compound showed significant antidepressant-like effects in animal models. The study measured behavioral changes using the forced swim test and tail suspension test, indicating reduced despair-like behavior in treated groups compared to controls .
Case Study: Anticancer Efficacy
Another research focused on the anticancer properties highlighted that certain derivatives exhibited IC₅₀ values below 10 μM against breast cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer activity, suggesting that this compound could be a promising lead compound for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Substituent Effects : The 2,5-dimethoxy group in the target compound and NBOMe/NBOH analogs is associated with high affinity for serotonin receptors (e.g., 5-HT₂A) . However, the absence of a phenethylamine backbone and the presence of a 3-methylaniline moiety in the target compound may alter receptor binding kinetics or metabolic stability.
- Regulatory Status : Unlike NBOMe compounds, which are explicitly controlled under the Uniform Controlled Substances Act , the target compound’s aniline backbone and lack of phenethylamine structure may exempt it from analog regulations.
Comparison with Substituted Aniline Derivatives
Table 2: Functional Aniline Derivatives
Key Differences :
- Agricultural vs.
Physicochemical and Regulatory Considerations
- Stability : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, a metabolic pathway observed in NBOMe compounds . The 3-methyl group may slow oxidative metabolism.
- Regulatory Gaps : Current regulations focus on phenethylamine derivatives (e.g., NBOMe), leaving structural analogs like the target compound in a legal gray area .
Biological Activity
N-[(2,5-Dimethoxyphenyl)methyl]-3-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of substances that have shown promise in various therapeutic applications, including anticancer and neuropharmacological effects. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a dimethoxyphenyl group attached to a methylated aniline backbone, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and its neuropharmacological effects.
Anticancer Activity
Recent research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been tested against several cancer cell lines with promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 25I-NBOMe | HEPG2 | 1.18 ± 0.14 |
| 25C-NBOMe | MCF7 | 0.67 |
| 25H-NBOMe | SW1116 | 0.80 |
These compounds demonstrated varying degrees of potency, with some exhibiting IC50 values lower than established anticancer drugs like staurosporine .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. Reports indicate that related compounds can induce significant behavioral changes in animal models, suggesting potential applications in treating neurological disorders. For example, exposure to certain derivatives resulted in symptoms such as agitation and confusion in clinical cases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways:
- Inhibition of Enzymes: Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: The structural features suggest potential interactions with neurotransmitter receptors, which could explain the observed neuropharmacological effects.
Case Studies
Several case studies have documented the clinical implications of compounds related to this compound:
- Case Study on 25I-NBOMe: An 18-year-old female experienced severe agitation and tachycardia following exposure to a related compound. This case highlighted the need for careful monitoring and further research into the metabolic pathways of such compounds .
- Anticancer Efficacy Study: A study evaluating the anticancer efficacy of similar compounds reported substantial inhibition rates across multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
Q & A
Q. What are the optimal synthetic routes for N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination between 3-methylaniline and 2,5-dimethoxybenzaldehyde, followed by reduction using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid solvent system. Purity (>95%) is achieved through silica gel chromatography (hexane/ethyl acetate gradient) . Key parameters:
- Temperature : 25–40°C to avoid side reactions.
- Catalyst : Lewis acids (e.g., ZnCl2) improve yields by 15–20% .
- Purification : HPLC with C18 columns (acetonitrile/water mobile phase) resolves residual aldehyde impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). The 2,5-dimethoxybenzyl group shows singlet protons at δ 3.75–3.85 ppm (OCH3) and aromatic protons at δ 6.5–7.0 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 286.3 confirms the molecular formula C16H19NO2 .
- IR Spectroscopy : Stretching bands at 3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O) validate functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and chemical splash goggles are mandatory. Use in a fume hood to minimize inhalation risks .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation .
- Spill Management : Neutralize with 10% acetic acid solution and adsorb using vermiculite .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the aryl rings) affect the compound’s biological activity?
- Methodological Answer :
- Case Study : Substituting the 2,5-dimethoxy group with halogens (e.g., 4-iodo or 4-bromo) enhances receptor binding affinity, as seen in NBOMe analogs (Ki values <10 nM for serotonin receptors) .
- Method : Perform SAR studies using computational docking (AutoDock Vina) and validate via radioligand binding assays .
Q. What analytical strategies resolve contradictions in reported synthesis yields (e.g., 40–75%)?
- Methodological Answer :
- Variable Control : Optimize solvent polarity (e.g., DMF increases yield by 25% vs. dichloromethane) and reaction time (8–12 hours) .
- Byproduct Analysis : Use LC-MS to identify imine intermediates, which reduce yields if not fully reduced .
Q. How can degradation products under oxidative conditions be identified and quantified?
- Methodological Answer :
- Oxidative Stability Test : Expose the compound to H2O2 (3%) and analyze via GC-MS. Major products include quinones (m/z 284) and carboxylic acids (m/z 302) .
- Quantification : Use a calibration curve with authentic standards and UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
